trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(3+)
Description
The compound trisodium;dioxido-oxo-sulfanylidene-λ⁶-sulfane;gold(3+) is a gold(III) complex that incorporates thiosulfate (S₂O₃²⁻) ligands and three sodium counterions. Its IUPAC name suggests a structure where gold(III) is coordinated by thiosulfate, a sulfur-containing ligand known for its reducing and ligand-bridging properties. Thiosulfate itself, as disodium;dioxido-oxo-sulfanylidene-λ⁶-sulfane (sodium thiosulfate, Na₂S₂O₃), is widely used in photography, medicine (e.g., cyanide detoxification), and as a reducing agent . Current research predominantly focuses on analogous gold complexes and sodium-based reductants like trisodium citrate .
Properties
IUPAC Name |
trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.3Na.2H2O3S2/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q+3;3*+1;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYXZQCJNJPCOK-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuNa3O6S4+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10233-88-2 | |
| Record name | Thiosulfuric acid (H2S2O3), gold(1+) sodium salt (2:1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Mechanism of Action
Target of Action
Thiosulfuric acid (H2S2O3), gold(1+) sodium salt (2:1:3), also known as Trisodium;dioxido-oxo-sulfanylidene-lambda6-sulfane;gold(3+), is a chemical compound used in various industries such as electronics, ceramics, medical, dental, and jewelry. It is a yellow soft metal that is chemically very inactive
Mode of Action
It is known that most allergic reactions arise from jewelry, but gold dental appliances such as crowns, bridges, and dentures also cause oral lesions. This suggests that the compound may interact with biological tissues, causing an immune response.
Biological Activity
Trisodium dioxido-oxo-sulfanylidene-λ6-sulfane gold(3+), also known as thiosulfuric acid gold(I) sodium salt (2:1:3), is a complex compound with significant biological activity. Its unique chemical structure, characterized by the coordination of multiple sulfur atoms to gold, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : AuNa₃O₆S₄²⁺
- Molecular Weight : 490.2 g/mol
- CAS Number : 10233-88-2
- Purity : Typically around 95%
The compound's structure allows it to act as a sulfur donor, which is crucial for various biochemical processes. This property is particularly relevant in detoxification reactions involving heavy metals and other toxic substances.
Mechanisms of Biological Activity
- Sulfur Donation : Trisodium dioxido-oxo-sulfanylidene-λ6-sulfane gold(3+) can donate sulfur atoms in biological systems, facilitating detoxification processes. This mechanism is vital in treating conditions related to heavy metal toxicity, where it helps bind and neutralize harmful metals.
- Immunogenicity : Research indicates that gold compounds can provoke allergic reactions in sensitive individuals. The presence of gold ions may trigger an immune response, leading to conditions such as contact dermatitis, particularly when used in dental materials or jewelry.
- Catalytic Activity : The compound exhibits catalytic properties in various chemical reactions, making it valuable for electrochemical studies and applications in nanotechnology.
Therapeutic Uses
Trisodium dioxido-oxo-sulfanylidene-λ6-sulfane gold(3+) has been investigated for several therapeutic applications:
- Detoxification : Its ability to act as a sulfur donor is being explored for detoxifying heavy metals from biological systems.
- Allergic Reactions : Understanding its immunogenic potential is crucial for its application in medical devices and dental materials.
Case Studies
-
Heavy Metal Detoxification :
- A study demonstrated that sodium thiosulfate (a derivative of thiosulfuric acid) significantly reduces the rate of calcium nephrolithiasis by interacting with urinary calcium, potentially preventing stone formation.
-
Allergic Responses :
- Clinical observations report that patients with gold dental appliances often experience oral lesions due to allergic reactions triggered by gold ions.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Sodium Thiosulfate | Na₂S₂O₃ | Known for detoxifying cyanide; used in medical applications. |
| Thiosulfuric Acid | H₂S₂O₃ | Acts as a sulfur donor; various industrial applications. |
| Gold Sodium Thiosulfate | AuNa₂S₂O₃ | Similar function but different stoichiometry and applications. |
Trisodium dioxido-oxo-sulfanylidene-λ6-sulfane gold(3+) stands out due to its unique coordination chemistry involving gold and multiple sulfur atoms, enhancing its reactivity compared to these similar compounds.
Safety and Toxicology
While trisodium dioxido-oxo-sulfanylidene-λ6-sulfane gold(3+) has promising applications, its potential allergenic properties necessitate careful handling and consideration in human exposure scenarios. Studies indicate that while it can facilitate detoxification processes, it may also provoke allergic responses in sensitive individuals.
Comparison with Similar Compounds
Comparison with Similar Compounds
Trisodium Citrate Dihydrate
- Role in Gold Chemistry: Acts as a dual reducing agent and stabilizer in AuNP synthesis via the Turkevich method. Reduces Au³⁺ to Au⁰, forming colloidal nanoparticles .
- Optimal Conditions: Concentration: 2.5 mM yields uniform nanoparticles (20–40 nm) . Temperature: 90–100°C under reflux . pH: Slight decrease (0.005 units/min) during reaction due to citrate oxidation .
- Applications : Biomedical imaging, catalysis, and sensor development .
Sodium Thiosulfate (Na₂S₂O₃)
- Role in Gold Chemistry: Primarily a reducing agent in non-nanoparticle contexts (e.g., gold leaching). Its sulfur atoms can coordinate metals, but it is less commonly used in AuNP synthesis compared to citrate.
- Structure : Disodium salt with a central sulfur-sulfate chain (S–SO₃²⁻) .
- Applications : Antidote for cyanide/arsenic poisoning, photographic fixer, and industrial reductant .
Tetrachloroauric Acid (HAuCl₄)
- Role : Principal gold precursor in AuNP synthesis. Provides Au³⁺ ions, which are reduced by citrate or other agents .
- Reaction Dynamics: Boiling HAuCl₄ with citrate triggers rapid reduction, yielding wine-red AuNPs within minutes . pH adjustments (via HCl/NaOH) control nanoparticle size and dispersion .
Chloro(Triethylphosphine)Gold(I)
- Structure: Organometallic compound with linear Au–P and Au–Cl coordination .
- Applications : Catalysis and materials science, contrasting with citrate/thiosulfate systems due to its phosphine ligand’s electron-donating properties .
(L-Cysteinato)Gold(I)
- Role : Therapeutic gold(I) complex used in anti-arthritic drugs. Demonstrates gold’s bioactivity in medicinal chemistry .
- Comparison : Unlike thiosulfate or citrate, cysteine ligands enable selective biological interactions, highlighting ligand choice’s impact on application .
Data Table: Key Properties of Gold-Related Compounds
Mechanistic and Application Insights
- Trisodium Citrate vs. Thiosulfate: Citrate’s carboxylate groups enable stronger electrostatic stabilization of AuNPs, whereas thiosulfate’s sulfur ligands may favor larger or less stable nanoparticles due to weaker steric effects. Citrate also offers finer pH control during synthesis .
Preparation Methods
Dissolution of Elemental Gold
Elemental gold is dissolved in aqua regia (a 3:1 mixture of hydrochloric acid and nitric acid) at elevated temperatures (40–70°C). The reaction produces chloroauric acid (HAuCl₄) and nitrogen oxide byproducts, which are managed using a tail gas absorption system. The gold-to-aqua regia mass ratio is critical, typically maintained at 1:5–8 to ensure complete dissolution. Excess acid prevents premature precipitation of gold chloride crystals.
Concentration and Crystallization
The resulting solution undergoes reduced-pressure concentration at ≤90°C to increase the gold chloride concentration to 40–50% (w/w). Cooling to room temperature induces crystallization of gold chloride (AuCl₃), which is separated and dissolved in pure water to achieve a 10–25% (w/w) gold concentration. Hydrochloric acid is intermittently added during concentration to suppress nitrogen oxide formation.
Thiosulfate Complex Formation
Sodium thiosulfate (Na₂S₂O₃) is added to the gold chloride solution at 1.5–2.5 times the molar equivalent of gold. The reaction proceeds for 3–4 hours under agitation, forming sodium gold thiosulfate (Na₃Au(S₂O₃)₂). This intermediate’s stability is pH-dependent, requiring neutral to slightly acidic conditions to prevent decomposition into metallic gold or sulfides.
Ethanol Precipitation
Ethanol (2–5 times the solution volume) is added to precipitate sodium gold thiosulfate. The precipitate is washed with pure water and reprecipitated with ethanol to remove residual chloride ions and unreacted thiosulfate. This step enhances purity to >95%, as confirmed by spectroscopic analysis.
Sulfide Complexation
The purified sodium gold thiosulfate is reacted with a 20% (w/w) sodium sulfide (Na₂S) solution at 30–50°C for 2–8 hours. Sodium sulfide is added at 0.5–0.8 times the gold molar equivalent to form trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(3+). The reaction is conducted under closed conditions to prevent oxidation of sulfide ions.
Final Purification
Activated carbon is introduced to adsorb colloidal sulfur byproducts, followed by filtration to yield a clear solution. The product is adjusted to a gold concentration of 80–100 g/L using pure water, resulting in a stable, cyanide-free formulation suitable for industrial applications.
Process Optimization and Parameters
Successful synthesis hinges on strict control of reaction conditions, as outlined below:
Temperature Control
| Step | Temperature Range | Purpose |
|---|---|---|
| Gold dissolution | 40–70°C | Accelerate reaction kinetics |
| Reduced-pressure concentration | ≤90°C | Prevent thermal decomposition |
| Sulfide complexation | 30–50°C | Balance reaction rate and side reactions |
Reagent Ratios
Purification Techniques
-
Ethanol precipitation : Selectively isolates thiosulfate complex with >90% recovery.
-
Activated carbon filtration : Reduces sulfur impurities to <0.1% (w/w).
Challenges and Limitations
Despite its efficacy, this method faces challenges:
-
Aqua regia handling : Corrosive and hazardous fumes necessitate specialized equipment.
-
Ethanol consumption : Large volumes required for precipitation increase costs.
-
Sulfide sensitivity : Trace oxygen or moisture degrades the final product, mandating inert conditions.
Comparative Analysis of Methods
While alternative approaches (e.g., direct sulfidation of gold oxides) are theorized, the aqua regia-thiosulfate-sulfide route remains superior in yield (85–90%) and scalability. Table 1 contrasts key metrics from a representative synthesis:
Table 1 : Performance Metrics of a Representative Synthesis Batch
| Parameter | Value |
|---|---|
| Initial gold mass | 8.2 g |
| Final gold concentration | 80.3 g/L |
| Purity | >95% |
| Total process time | 12–18 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
